molecular formula C7H12 B097264 1,1-Dimethyl-3-methylenecyclobutane CAS No. 19037-73-1

1,1-Dimethyl-3-methylenecyclobutane

Cat. No.: B097264
CAS No.: 19037-73-1
M. Wt: 96.17 g/mol
InChI Key: LOXZDORWTZRVFC-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-methylenecyclobutane is a strained bicyclic hydrocarbon featuring a cyclobutane ring substituted with two methyl groups at the 1-position and a methylene group at the 3-position. Its structure imparts significant ring strain (~110 kJ/mol typical for cyclobutane derivatives) and unique reactivity, particularly in ring-opening or addition reactions.

Properties

IUPAC Name

1,1-dimethyl-3-methylidenecyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-6-4-7(2,3)5-6/h1,4-5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXZDORWTZRVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

1,1-Dimethyl-3-methylenecyclobutane serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals. The compound's reactivity makes it a valuable building block for synthesizing more complex molecules.

Material Science

In material science, this compound has been investigated for its potential use in polymerization reactions. Its ability to participate in radical polymerization makes it an attractive candidate for developing new polymeric materials with specific properties such as improved thermal stability and mechanical strength.

Case Study 1: Polymer Development

Research conducted by Estephan et al. demonstrated the use of this compound in synthesizing novel polymers that exhibit enhanced mechanical properties compared to traditional materials. The study highlighted how incorporating this compound into polymer matrices improved tensile strength and flexibility.

Case Study 2: Pharmaceutical Applications

In a study published in Current Medicinal Chemistry, researchers explored the use of derivatives of this compound as potential anti-cancer agents. The findings suggested that these derivatives exhibited significant cytotoxic activity against various cancer cell lines, indicating their potential as lead compounds in drug development.

Comparison with Similar Compounds

Ethyl 1-Methyl-3-methylenecyclobutanecarboxylate (CAS 54244-73-4)

Key Differences :

  • Functional Groups: The ethyl carboxylate group in this compound introduces polarity and electron-withdrawing effects, contrasting with the non-polar methyl groups in 1,1-dimethyl-3-methylenecyclobutane.
  • Reactivity : The ester group facilitates nucleophilic acyl substitution or hydrolysis, whereas the target compound’s methylene group may undergo radical or electrophilic additions.
  • Physical Properties :
    • Molecular Weight: 154.21 g/mol (C₉H₁₄O₂) vs. ~110 g/mol (estimated for C₇H₁₀).
    • Boiling Point: Higher due to polar ester group and increased molecular weight.

Synthesis : Ethyl 1-methyl-3-methylenecyclobutanecarboxylate is commercially available (), whereas this compound may require specialized methods like photoredox catalysis (as seen in for a related cyclobutane derivative).

cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)

Structural and Thermodynamic Contrasts :

  • Ring Strain : Cyclopentane (strain ~25 kJ/mol) is less strained than cyclobutane, leading to higher thermal stability and slower ring-opening kinetics.
  • Substituent Effects : The cis-1,3-dimethyl configuration introduces steric hindrance but lacks the conjugated methylene group, reducing susceptibility to addition reactions.

Applications : Cyclopentane derivatives are widely used as solvents or intermediates in fragrance synthesis, while strained cyclobutanes are more niche in materials science or photoredox applications .

1-Methylcyclopentanol (CAS 1462-03-9)

Functional Group Influence :

  • Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water) compared to the hydrophobic this compound.
  • Reactivity : Prone to acid-catalyzed dehydration or oxidation, whereas the methylene group in the target compound may participate in [2+2] cycloadditions.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Ring Strain (Relative) Notable Reactivity
This compound C₇H₁₀ ~110 (estimated) N/A High ring strain, non-polar High Radical addition, thermal cleavage
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate C₉H₁₄O₂ 154.21 54244-73-4 Ester functional group, polar Moderate Hydrolysis, nucleophilic substitution
cis-1,3-Dimethylcyclopentane C₇H₁₄ 98.19 2532-58-3 Low strain, steric hindrance Low Slow ring-opening, isomerization
1-Methylcyclopentanol C₆H₁₂O 100.16 1462-03-9 Hydroxyl group, hydrogen bonding Low Dehydration, oxidation

Research Implications

Cyclobutane derivatives like this compound are promising in polymer chemistry (e.g., cross-linking agents) and photodynamic therapy due to their strain-driven reactivity. Comparative studies with cyclopentane analogs () underscore the trade-offs between stability and functional versatility.

Preparation Methods

Early Aluminum-Promoted Methods

In the 1980s, Snider and co-workers pioneered the use of aluminum-based promoters for intermolecular [2+2] cycloadditions between 2-methyl-2-butene and methyl allenoate. This method leveraged aluminum chloride’s Lewis acidity to stabilize transition states, enabling the formation of geminal dimethylcyclobutanes. However, the reaction suffered from limited enantioselectivity and required stoichiometric amounts of promoter, complicating large-scale applications.

Enantioselective Catalytic Methods

A breakthrough emerged in 2015 with the development of chiral oxazaborolidinium catalysts, which enabled asymmetric [2+2] cycloadditions. These catalysts, derived from binaphthol frameworks, induced high enantiomeric ratios (e.r. > 99:1) by stabilizing skewed transition states through π-π interactions. For example, the reaction of methyl allenoate with trisubstituted alkenes under catalytic conditions (20 mol% catalyst loading, -20°C) yielded cyclobutanes with 52% isolated yield and >99:1 e.r..

Catalyst Optimization for Enhanced Selectivity

Recent advances focused on overcoming limitations with trisubstituted alkenes. Modifying the oxazaborolidinium catalyst’s aryl substituents (e.g., introducing electron-withdrawing groups) improved compatibility with sterically hindered substrates. Key optimizations included:

  • Temperature adjustments : Lowering reaction temperatures to -40°C minimized side reactions.

  • Catalyst loading : Increasing to 30 mol% ensured complete conversion of recalcitrant alkenes.

  • Solvent systems : Switching from dichloromethane to toluene enhanced catalyst stability.

Reaction Parameters and Optimization

Successful synthesis requires meticulous control over reaction variables, as outlined in Table 1.

Table 1 : Key Parameters for [2+2] Cycloadditions

ParameterSnider’s Method (1980s)Enantioselective Method (2015)Optimized Method (2023)
CatalystAlCl₃OxazaborolidiniumModified Oxazaborolidinium
Temperature25°C-20°C-40°C
Catalyst LoadingStoichiometric20 mol%30 mol%
Yield45–50%40–52%55–60%
Enantiomeric Ratio (e.r.)N/A>99:1>99:1

Diastereoselective Reduction and Post-Cycloaddition Modifications

Following cycloaddition, diastereoselective reduction of the intermediate cyclobutene is critical for accessing this compound. Employing chiral ligands (e.g., ent-7) during hydrogenation ensures >99:1 diastereomeric ratios (d.r.). For instance, using Pd/C with (R)-BINAP under 4 atm H₂ selectively reduces the exocyclic double bond without perturbing the cyclobutane core.

Comparative Analysis of Synthetic Routes

Table 2 contrasts the efficiency, scalability, and selectivity of major methods:

Table 2 : Comparative Analysis of Synthetic Routes

MetricAluminum-PromotedCatalytic AsymmetricOptimized Catalytic
EnantioselectivityNone>99:1 e.r.>99:1 e.r.
DiastereoselectivityModerate>99:1 d.r.>99:1 d.r.
ScalabilityLimitedModerateHigh
Catalyst RecoveryNot feasiblePartialFull

Challenges in Synthesis and Scalability

Despite progress, several hurdles persist:

  • Catalyst Cost : Chiral oxazaborolidinium catalysts remain expensive, necessitating ligand recycling strategies.

  • Substrate Scope : Highly electron-deficient alkenes exhibit sluggish reactivity, requiring pre-functionalization.

  • Oxygen Sensitivity : The cyclobutane product is prone to oxidation, mandating inert atmosphere handling .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-dimethyl-3-methylenecyclobutane, and how do reaction conditions influence yield?

  • Methodological Answer : Common routes include ring-closing metathesis (RCM) of dienes or cycloaddition reactions using strained cyclobutane precursors. For example, methylenecyclobutane derivatives (e.g., methylenecyclobutane, C₅H₈) are synthesized via [2+2] cycloadditions under photochemical conditions, with yields dependent on steric and electronic factors . Optimizing catalysts (e.g., Grubbs catalysts for RCM) and temperature (e.g., 80–120°C) is critical for minimizing side products like oligomers .
Synthetic Method Typical Yield Key Variables
Ring-closing metathesis40–60%Catalyst type, reaction time
[2+2] Cycloaddition30–50%Light intensity, substrate strain
Alkylation of cyclobutane20–40%Base strength, solvent polarity

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals: methyl groups (δ 0.8–1.2 ppm), methylene protons (δ 4.5–5.5 ppm for exocyclic double bonds), and cyclobutane ring protons (δ 1.5–2.5 ppm). Splitting patterns (e.g., doublets for geminal methyl groups) validate substitution .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=C) and 2900–3000 cm⁻¹ (C-H in cyclobutane) confirm functional groups. Compare with computational spectra (e.g., QSPR models) to resolve ambiguities .

Q. What computational methods are reliable for predicting the thermodynamic properties of strained cyclobutane derivatives?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level accurately calculates strain energy and enthalpy of formation. For example, methylenecyclobutane (C₅H₈) has a ring strain energy of ~27 kcal/mol, comparable to experimental data . Statistical thermodynamics (e.g., CC-DPS QSQN models) can predict phase behavior (e.g., boiling points ±15°C) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in functionalization reactions of this compound?

  • Methodological Answer : The 1,1-dimethyl groups create steric hindrance, directing electrophilic additions (e.g., halogenation) to the less hindered methylene position. Computational studies (e.g., NIST structural data) show that electron density at the methylene carbon (via Natural Bond Orbital analysis) correlates with reactivity . Kinetic isotopic effects (KIE) experiments can distinguish between steric vs. electronic dominance.

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, densities) for methylenecyclobutane derivatives?

  • Methodological Answer : Discrepancies arise from impurities (e.g., oligomers) or measurement techniques. Cross-validate data using:

  • Gas chromatography-mass spectrometry (GC-MS) to assess purity.
  • QSPR models (e.g., CC-DPS) to predict properties under standardized conditions .
  • Meta-analysis of literature (e.g., NIST-subscribed datasets) to identify systematic errors .

Q. Can this compound act as a ligand in transition-metal catalysis? What coordination modes are feasible?

  • Methodological Answer : The exocyclic double bond can coordinate to metals (e.g., Co, Ni) in η² or η⁴ modes, as seen in similar cyclobutane-metal complexes . Synthesis of model complexes (e.g., with Co(II)) followed by X-ray crystallography and DFT analysis (bond lengths, angles) can confirm binding geometry. Cyclic voltammetry evaluates redox activity .

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